molecular formula C11H13BrO4 B584593 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde CAS No. 1797130-69-8

2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde

Cat. No.: B584593
CAS No.: 1797130-69-8
M. Wt: 289.125
InChI Key: YAQPXJQREWZTKR-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde is a halogenated benzaldehyde derivative featuring a bromine atom at the 2-position and a 2-methoxyethoxymethoxy substituent at the 5-position of the aromatic ring. This compound belongs to a class of functionalized benzaldehydes widely employed in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as intermediates for pharmaceuticals, agrochemicals, and materials science applications . The 2-methoxyethoxymethoxy group enhances solubility in polar solvents and modulates electronic properties, making it valuable for designing bioactive molecules or ligands in catalytic systems.

Properties

IUPAC Name

2-bromo-5-(2-methoxyethoxymethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-14-4-5-15-8-16-10-2-3-11(12)9(6-10)7-13/h2-3,6-7H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQPXJQREWZTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=CC(=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 5-(2-methoxyethoxymethoxy)benzaldehyde. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the second position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products

    Oxidation: 2-Bromo-5-(2-methoxyethoxymethoxy)benzoic acid.

    Reduction: 2-Bromo-5-(2-methoxyethoxymethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific biological pathways.

    Material Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the 2-methoxyethoxymethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The aldehyde group can also participate in covalent interactions with nucleophilic residues in proteins, leading to the formation of stable adducts.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl and trifluoromethoxy groups (Entries 1, 5) impart strong electron-withdrawing effects, enhancing electrophilicity at the aldehyde group.
  • Steric Effects : The naphthylmethoxy group (Entry 2) introduces significant steric bulk, which may hinder reactivity in coupling reactions compared to the smaller 2-methoxyethoxymethoxy group .

Physicochemical Properties

Physical properties such as melting points, solubility, and spectroscopic characteristics vary significantly based on substituents:

Compound Name Melting Point (°C) Solubility (Polar Solvents) Key Spectral Data (¹H NMR)
2-Bromo-5-(naphthalen-1-ylmethoxy)benzaldehyde 129–131 Moderate in CHCl₃ δ 10.35 (s, 1H, CHO), 5.54 (s, 2H, OCH₂)
2-Bromo-5-(methoxymethoxy)benzaldehyde Not reported High in THF/DMSO δ 10.45 (s, 1H, CHO), 5.25 (s, 2H, OCH₂O)
2-Bromo-5-(trifluoromethyl)benzaldehyde Not reported High in acetone δ 10.30 (s, 1H, CHO), 8.20 (d, 1H, Ar-H)

Analysis :

  • Melting Points : Bulkier substituents (e.g., naphthylmethoxy) correlate with higher melting points due to increased molecular symmetry and intermolecular interactions .
  • Solubility : Polar alkoxy groups (e.g., 2-methoxyethoxymethoxy) improve solubility in DMSO or THF, facilitating use in solution-phase reactions .

Biological Activity

2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde is a synthetic organic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following molecular formula: C12H15BrO4. Its structure features a bromine atom and a methoxyethoxymethoxy group attached to a benzaldehyde moiety. This unique configuration may contribute to its biological activities.

Biological Activity

Research into the biological activity of this compound indicates several potential pharmacological effects:

1. Antimicrobial Activity
Studies have demonstrated that compounds containing bromine and methoxy groups exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Antioxidant Properties
The presence of methoxy groups in the structure is associated with antioxidant activity. Research indicates that such compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems . This property is particularly relevant in the context of diseases associated with oxidative damage.

3. Potential Anti-Cancer Effects
Preliminary studies suggest that this compound may have anti-cancer properties. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers . The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are known to play roles in inflammation and cancer progression .
  • Antioxidant Mechanisms : It can donate electrons to free radicals, neutralizing them and preventing cellular damage .
  • Cell Signaling Modulation : The compound may influence various signaling pathways by acting on receptors or transcription factors involved in cell survival and proliferation.

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Case Study 1 : A study on a related benzaldehyde derivative demonstrated significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models .
  • Case Study 2 : Another investigation revealed that a methoxy-substituted benzaldehyde showed potent cytotoxicity against human breast cancer cells, suggesting potential therapeutic applications for similar compounds .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Staphylococcus aureus growth
AntioxidantScavenging of free radicals
Anti-CancerInhibition of breast cancer cell proliferation

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